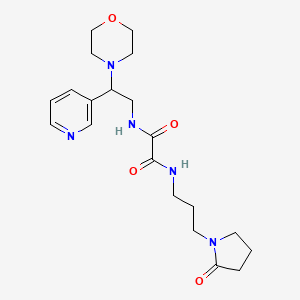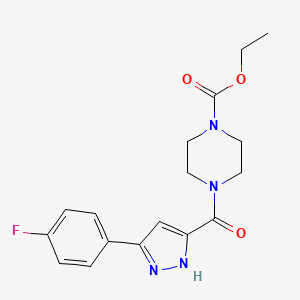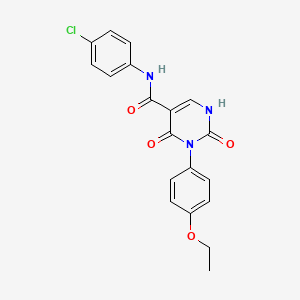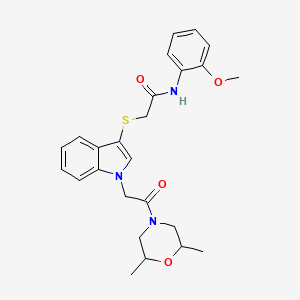
N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE is a complex organic compound that features a morpholine ring, a pyridine ring, and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is the reaction between a pyridine derivative and a morpholine derivative under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Solvents: Toluene, ethyl acetate
Catalysts: I2, TBHP
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in cancer cells or interacting with microbial cell walls to exert antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride
- (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE is unique due to its combination of a morpholine ring, a pyridine ring, and a pyrrolidinone moiety. This structural complexity allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C20H29N5O4 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
InChI |
InChI=1S/C20H29N5O4/c26-18-5-2-8-25(18)9-3-7-22-19(27)20(28)23-15-17(16-4-1-6-21-14-16)24-10-12-29-13-11-24/h1,4,6,14,17H,2-3,5,7-13,15H2,(H,22,27)(H,23,28) |
Clave InChI |
GMHFJLOCDJBRNO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11284173.png)
![3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/structure/B11284180.png)
![N-(3-fluorophenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11284185.png)
![Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11284191.png)
![7-(2-methoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11284192.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11284199.png)

![N,N-Diethyl-2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]acetamide](/img/structure/B11284227.png)
![8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11284236.png)

![Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate](/img/structure/B11284255.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B11284258.png)

![Ethyl 3-({[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11284265.png)
